molecular formula C26H27Cl2N5O2 B564866 PD-166285-d4 CAS No. 1246814-59-4

PD-166285-d4

Cat. No.: B564866
CAS No.: 1246814-59-4
M. Wt: 516.5 g/mol
InChI Key: IFPPYSWJNWHOLQ-RYIWKTDQSA-N
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Description

PD-166285-d4 is a deuterium-labeled derivative of PD-166285, a compound known for its broad-spectrum tyrosine kinase inhibition properties. The incorporation of deuterium, a stable heavy isotope of hydrogen, into this compound enhances its pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PD-166285-d4 involves the deuteration of PD-166285. This process typically includes the replacement of hydrogen atoms with deuterium atoms in the molecular structure. The specific synthetic route and reaction conditions for this compound are proprietary and not widely disclosed in public literature. general deuteration techniques involve the use of deuterated reagents and solvents under controlled conditions to achieve the desired isotopic substitution .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The production is carried out in specialized facilities equipped to handle isotopic labeling and ensure the stability of the compound during storage and transportation .

Chemical Reactions Analysis

Types of Reactions

PD-166285-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated analogs with altered functional groups. Substitution reactions typically result in the formation of new compounds with modified chemical properties .

Scientific Research Applications

PD-166285-d4 is extensively used in scientific research due to its enhanced stability and unique isotopic properties. Some key applications include:

Mechanism of Action

PD-166285-d4 exerts its effects primarily through the inhibition of tyrosine kinases, which are enzymes involved in the phosphorylation of proteins. By inhibiting these kinases, this compound disrupts various signaling pathways that regulate cell growth, differentiation, and survival. The molecular targets of this compound include Src nonreceptor tyrosine kinase, fibroblast growth factor receptor-1, epidermal growth factor receptor, and platelet-derived growth factor receptor beta subunit. The inhibition of these targets leads to the suppression of angiogenesis, cell migration, and proliferation .

Comparison with Similar Compounds

PD-166285-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

This compound’s uniqueness lies in its improved metabolic stability and reduced rate of oxidative metabolism, making it a valuable tool in both research and therapeutic applications.

Properties

CAS No.

1246814-59-4

Molecular Formula

C26H27Cl2N5O2

Molecular Weight

516.5 g/mol

IUPAC Name

6-(2,6-dichlorophenyl)-8-methyl-2-[4-[1,1,2,2-tetradeuterio-2-(diethylamino)ethoxy]anilino]pyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C26H27Cl2N5O2/c1-4-33(5-2)13-14-35-19-11-9-18(10-12-19)30-26-29-16-17-15-20(25(34)32(3)24(17)31-26)23-21(27)7-6-8-22(23)28/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,29,30,31)/i13D2,14D2

InChI Key

IFPPYSWJNWHOLQ-RYIWKTDQSA-N

SMILES

CCN(CC)CCOC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl)N(CC)CC

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl

Synonyms

6-(2,6-Dichlorophenyl)-2-[[4-[2-(diethylamino)ethoxy-d4]phenyl]amino]-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one Hydrochloride; 

Origin of Product

United States

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